3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-29-13-12-25-21(28)26(16-9-10-16)19(23-25)15-6-5-11-24(14-15)20(27)22-17-7-3-4-8-18(17)30-2/h3-4,7-8,15-16H,5-6,9-14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZPVSSFGOIDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NC3=CC=CC=C3OC)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-(2-Methoxyphenyl)Piperidine
The synthesis begins with the hydrogenation of 3-(2-methoxyphenyl)pyridine under high-pressure hydrogen (10 bar) in the presence of platinum(IV) oxide and hydrochloric acid. This method yields 3-(2-methoxyphenyl)piperidine quantitatively, which is subsequently purified via pH-adjusted extraction.
Reaction Conditions :
Carboxamide Formation
The piperidine amine is reacted with 2-methoxyphenyl isocyanate in anhydrous dichloromethane under nitrogen. Triethylamine (3 equiv) is added to scavenge HCl, and the reaction proceeds at 0°C to room temperature for 12 hours.
Characterization Data :
- 1H NMR (DMSO-d₆) : δ 7.85 (d, J = 8.2 Hz, 1H, NH), 7.45–6.90 (m, 4H, Ar-H), 4.10–3.20 (m, 6H, piperidine and OCH₃), 2.95 (s, 3H, OCH₃).
Synthesis of 4-Cyclopropyl-1-(2-Methoxyethyl)-5-Oxo-1,2,4-Triazole
Cyclocondensation Strategy
The 1,2,4-triazole core is constructed via cyclocondensation of cyclopropanecarboxylic acid hydrazide with 2-methoxyethyl isocyanate in refluxing toluene. The intermediate thiosemicarbazide is oxidized using iodine in basic methanol to yield the triazolone.
Optimized Conditions :
Alternative Route via CuAAC
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective triazole formation. Propargyl cyclopropane (1.0 equiv) is reacted with 2-methoxyethyl azide (1.2 equiv) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in tert-butanol/water (4:1).
Key Metrics :
Coupling of Triazole and Piperidine Modules
Nucleophilic Aromatic Substitution
The triazole’s C-3 position is functionalized with a bromine atom via N-bromosuccinimide (NBS) in CCl₄. Subsequent Ullmann coupling with the piperidine carboxamide employs CuI (20 mol%), L-proline (40 mol%), and K₃PO₄ in DMSO at 110°C.
Challenges :
Suzuki-Miyaura Cross-Coupling
A boronic ester-functionalized triazole is prepared via Miyaura borylation (bis(pinacolato)diboron, PdCl₂(dppf)). This undergoes Suzuki coupling with the piperidine carboxamide’s bromide derivative using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water.
Advantages :
Computational Modeling and Mechanistic Insights
Molecular dynamics (MD) simulations (30 ns) of intermediate piperidine-triazole conjugates reveal critical binding interactions:
- The triazole’s π-system engages in stacking with Tyr102 (3.33 Å) and His184 (5.36 Å).
- The carboxamide’s carbonyl forms hydrogen bonds with Ile170 (2.8 Å).
- Water molecules stabilize the carboxylate group, reducing RMSD fluctuations.
Optimization and Scale-Up Considerations
Protecting Group Strategy
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.
Scientific Research Applications
3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a pharmaceutical agent due to its unique structure and biological activity.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
Key structural analogs include:
- PARP Inhibitors (e.g., compounds 15a-d) : Tertiary amine-substituted piperidine derivatives with enhanced PARP inhibitory activity compared to secondary amines .
- LAS Series (LAS-250, LAS-251, LAS-252) : Piperidine-based compounds evaluated for GPCR and ion channel interactions .
- Triazolone Herbicides (e.g., carfentrazone-ethyl) : Triazolone derivatives with agricultural applications, emphasizing the scaffold’s versatility .
Pharmacological and Biochemical Comparisons
Key Findings :
Tertiary Amines vs. Secondary Amines : The target compound lacks tertiary amines, which are critical for PARP inhibition in analogs like 15a-d . This suggests its activity profile may differ.
GPCR Interactions : Similar to LAS-251, the compound’s piperidine core may weakly target Family A GPCRs, but the 2-methoxyphenyl group could shift selectivity toward nuclear receptors .
Ion Channels : Unlike LAS-250 (high voltage-gated ion channel affinity), the target compound’s substituents may reduce ion channel interactions, favoring receptor-based mechanisms .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The cyclopropyl and methoxy groups may lower logP compared to LAS derivatives, improving aqueous solubility.
Biological Activity
The compound 3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A piperidine backbone,
- A triazole ring,
- Cyclopropyl and methoxy substituents.
This unique arrangement contributes to its interaction with various biological targets. The molecular formula is , and its molecular weight is approximately 356.42 g/mol.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains. In a study focusing on related triazole compounds, it was demonstrated that they possess moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The anticancer activity of triazole-containing compounds has been widely studied. A notable case involved the screening of drug libraries where triazole derivatives were identified as potential anticancer agents due to their ability to induce apoptosis in cancer cells . The specific compound's ability to inhibit proliferation in various cancer cell lines suggests a promising avenue for further research.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies on similar piperidine derivatives have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, suggesting that the compound may share these properties . Such activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
The biological activity of the compound is likely mediated through multiple pathways:
- Enzyme Interaction : The piperidine moiety may facilitate binding to enzyme active sites, inhibiting their function.
- Receptor Modulation : The methoxyphenyl group could interact with neurotransmitter receptors, influencing signaling pathways.
- Cellular Uptake : The cyclopropyl group may enhance membrane permeability, allowing for better cellular uptake and bioavailability.
Case Studies
Several studies have highlighted the biological activity of triazole derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
